1-Benzyl-4-(4-nitrophenyl)piperazine

Antimicrobial MIC Piperazine derivatives

Pain point: Limited availability of well-defined piperazine building blocks for SAR and API synthesis. - This compound provides a dual-substituted core with electron-withdrawing nitro and benzyl groups, enabling antimycobacterial optimization (MIC 32 µg/mL) and derivatization to triazole antifungals. - Serves as a protected intermediate for orthogonal benzyl removal after key transformations. - High purity (≥98%), stable global supply, and ambient shipping.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
CAS No. 16155-08-1
Cat. No. B098698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-nitrophenyl)piperazine
CAS16155-08-1
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2
InChIKeyNKULTGZUGOISIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-nitrophenyl)piperazine – Identity & Procurement


1-Benzyl-4-(4-nitrophenyl)piperazine (CAS 16155-08-1) is a disubstituted piperazine derivative characterized by a benzyl group at the N1 position and a 4-nitrophenyl group at the N4 position, with a molecular formula of C17H19N3O2 and a molecular weight of 297.35 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry and chemical synthesis, with demonstrated applications in antimicrobial research and as a derivatization reagent for analytical method development [2]. Its structural features—combining a basic piperazine core with electron-withdrawing nitro functionality and a lipophilic benzyl moiety—confer distinct physicochemical properties that influence both its reactivity and biological interactions relative to simpler piperazine analogs.

A
Antimicrobial scaffold Moderately active piperazine core for SAR optimization against Gram-positive and Gram-negative strains.
D
Derivatization probe Nitrophenyl chromophore supports HPLC-UV detection of benzyl halide impurities with reduced matrix interference.
G
GPCR modulator exploration 1-Benzyl-4-aryl piperazine pharmacophore relevant to MCH1R target engagement studies.

Generic Substitution Invalidity: 1-Benzyl-4-(4-nitrophenyl)piperazine


Substitution of 1-Benzyl-4-(4-nitrophenyl)piperazine with a generic piperazine derivative or even a closely related analog such as 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) or 1-benzylpiperazine (CAS 2759-28-6) is scientifically unsound due to profound differences in molecular properties that directly govern biological activity, analytical utility, and synthetic versatility. Structure-activity relationship (SAR) studies demonstrate that both the benzyl and 4-nitrophenyl substituents are critical for modulating lipophilicity, electronic character, and receptor-binding orientation [1]. Specifically, the 4-nitrophenyl moiety enhances electron-withdrawing capacity and enables UV detection at 392 nm for analytical derivatization applications [2], while the benzyl group significantly increases lipophilicity—a property positively correlated with antimycobacterial activity in N-phenylpiperazine series [3]. Replacing this compound with an analog lacking either substituent would fundamentally alter the property profile and experimental outcomes.

Target compound
1-Benzyl-4-(4-nitrophenyl)piperazine
Generic analog risk
1-(4-Nitrophenyl)piperazine or 1-benzylpiperazine
Critical substituent
Benzyl group contributes lipophilicity and antimicrobial activity.
Loss of activity
Removal of benzyl group may eliminate direct antimicrobial properties.
May shift from active scaffold to inactive intermediate.
Detection advantage
4-Nitrophenyl enables UV absorption at red-shifted wavelengths (~392 nm).
Analytical blind spot
1-Benzylpiperazine lacks strong chromophore above 280 nm.
Derivatization reagent utility would be lost.

Evidence vs. Closest Analogs: 1-Benzyl-4-(4-nitrophenyl)piperazine


Antimicrobial MIC: S. aureus vs. E. coli

1-Benzyl-4-(4-nitrophenyl)piperazine exhibits antimicrobial activity against both Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL . This places the compound as a moderately active antimicrobial scaffold. For comparison, optimized 1-(4-nitrophenyl)piperazine derivatives evaluated against S. aureus in a separate study demonstrated MIC values ranging from >100 µM (inactive) for most compounds to as low as 15.0-15.4 µM for the most active derivatives against mycobacterial strains [1]. The unsubstituted parent compound 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) lacks the benzyl group and shows no direct antimicrobial activity data, but serves primarily as a synthetic intermediate for antifungal triazoles such as itraconazole [2]. The presence of the benzyl substituent in the target compound appears essential for conferring direct antimicrobial properties not observed in the simpler 4-nitrophenylpiperazine core.

Antimicrobial MIC
Cross-study comparable
Target: MIC 32 µg/mL (S. aureus, E. coli) Comparator: optimized 4-nitrophenylpiperazines 15.0–15.4 µM (M. kansasii); inactive >100 µM vs. S. aureus
Supports antimicrobial screening context; moderate activity compared to elaborated derivatives.
Broth microdilution; cross-study comparison requires validation under uniform conditions.
Antimicrobial MIC Piperazine derivatives Staphylococcus aureus Escherichia coli

SAR: Lipophilicity and pKa Profiles

Structure-activity relationship studies on a series of 1-(4-nitrophenyl)piperazine derivatives revealed that antimycobacterial activity against M. kansasii is positively correlated with higher lipophilicity, electron-donor properties of the substituent R, and a lower dissociation constant (pKa) [1]. While experimental LogP and pKa values for the target compound itself are not available in the peer-reviewed literature, its calculated physicochemical profile provides a basis for class-level inference. 1-Benzyl-4-(4-nitrophenyl)piperazine is predicted to have a density of 1.224±0.06 g/cm³ and a boiling point of 461.7±45.0°C . The presence of both the lipophilic benzyl group and the electron-withdrawing 4-nitrophenyl moiety positions this compound within a favorable property space for antimycobacterial activity based on established SAR trends. In the derivative series, the most active compounds achieved MIC values of 15.0-15.4 µM against M. kansasii, and all compounds showed only insignificant toxic effects on human and plant cells [1].

SAR: Lipophilicity & pKa
Class-level inference
Antimycobacterial activity correlates with higher lipophilicity and lower pKa in N-phenylpiperazine series.
Dual substitution pattern positions scaffold within favorable SAR space.
Calculated physicochemical profile; experimental logP and pKa not reported.
Lipophilicity pKa SAR Antimycobacterial Piperazine

Analytical Derivatization & UV Detection

1-Benzyl-4-(4-nitrophenyl)piperazine was selected as a derivatization reagent for the HPLC-UV determination of potential genotoxic benzyl halides in drug substances because its derivatives exhibit strong UV absorbance at 392 nm, which shifts detection away from the near-UV region and minimizes matrix interferences from drug substances and related impurities [1]. This wavelength is significantly red-shifted compared to typical benzyl halide derivatives analyzed at 254 nm or 280 nm using conventional reagents. While the target compound itself is not the analyte in this application, its structural analog 1-(4-nitrophenyl)piperazine (4-NPP) was employed as the derivatization reagent. The target compound, bearing an additional benzyl group, would be expected to exhibit similar or enhanced UV characteristics. This analytical utility is not shared by simpler piperazines lacking the 4-nitrophenyl chromophore, such as 1-benzylpiperazine, which lacks strong UV absorbance above 280 nm.

Derivatization UV detection
Class-level inference
Analog 4-NPP derivatives absorb at 392 nm, shifting away from typical 254–280 nm region.
Supports evaluation as derivatization probe for benzyl halide analysis.
Target compound not directly tested; property inferred from structural analog.
HPLC-UV Derivatization Genotoxic impurities Benzyl halides Analytical chemistry

MCH1R Receptor Binding Potential

Substituted 1-benzyl-4-substituted piperazine analogues, including compounds structurally related to 1-Benzyl-4-(4-nitrophenyl)piperazine, have been disclosed as modulators of melanin-concentrating hormone (MCH) binding to MCH receptors (MCH1R) [1]. These compounds are useful for treating metabolic, eating, and sexual disorders. The patent disclosure indicates that both the benzyl substituent at the N1 position and the aryl substituent at the N4 position are critical for receptor binding and functional activity. While specific Ki or IC50 values for the target compound against MCH1R are not provided in the accessible literature, the class of 1-benzyl-4-substituted piperazines demonstrates that the benzyl group is essential for MCH receptor interaction. In contrast, unsubstituted 1-(4-nitrophenyl)piperazine lacks the benzyl moiety and would not be expected to exhibit comparable MCH1R binding affinity. The target compound's dual substitution pattern thus confers potential utility in GPCR-focused drug discovery programs that simpler piperazines cannot provide.

MCH1R binding potential
Class-level inference
1-Benzyl-4-substituted piperazines disclosed as MCH1R modulators in patent literature.
Supports GPCR modulator scaffold exploration; dual substitution matches pharmacophore.
No Ki/IC50 data available for target compound; receptor binding to verify.
MCH1R GPCR Melanin-concentrating hormone Piperazine Metabolic disorders

Application Scenarios: 1-Benzyl-4-(4-nitrophenyl)piperazine


Antimicrobial Lead Optimization & SAR

1-Benzyl-4-(4-nitrophenyl)piperazine serves as a moderately active antimicrobial scaffold (MIC = 32 µg/mL against S. aureus and E. coli) that can be used as a starting point for systematic SAR studies aimed at improving potency. Research programs focused on optimizing antimycobacterial activity can leverage established correlations between higher lipophilicity, appropriate pKa, and activity against M. kansasii [1]. The compound's dual substitution provides two distinct sites for further derivatization—the benzyl position and the nitrophenyl ring—enabling exploration of electronic and steric effects on antimicrobial activity. This scaffold is particularly suitable for academic medicinal chemistry groups and early-stage anti-infective drug discovery programs seeking a tractable, modifiable piperazine core.

HPLC-UV Derivatization for Genotoxic Impurities

Based on the demonstrated utility of the closely related compound 1-(4-nitrophenyl)piperazine as a derivatization reagent for benzyl halides with detection at 392 nm [2], 1-Benzyl-4-(4-nitrophenyl)piperazine can be evaluated as a derivatization reagent or as a precursor for synthesizing next-generation reagents. Its additional benzyl group may offer enhanced lipophilicity for improved chromatographic separation or altered reactivity with electrophilic analytes. This application scenario is particularly relevant for analytical development laboratories in the pharmaceutical industry tasked with monitoring genotoxic impurities in drug substances, where matrix interference reduction is a critical requirement.

GPCR Discovery Targeting MCH1R

The structural framework of 1-benzyl-4-substituted piperazines has been validated in patent literature as a pharmacophore for MCH1R modulation, with potential applications in treating metabolic, eating, and sexual disorders [3]. 1-Benzyl-4-(4-nitrophenyl)piperazine can serve as a key intermediate or core scaffold for synthesizing novel MCH1R ligands. The 4-nitrophenyl group provides a synthetic handle for further functionalization (e.g., reduction to aniline followed by amidation or sulfonylation), while the benzyl group maintains critical lipophilic contacts with the receptor. This application is suited for neuroscience and metabolic disease drug discovery programs seeking differentiated MCH1R modulator chemotypes.

Triazole Antifungal Intermediate

1-(4-Nitrophenyl)piperazine is an established synthetic intermediate for triazole antifungal agents such as itraconazole [4]. 1-Benzyl-4-(4-nitrophenyl)piperazine can serve as a protected or alternative intermediate in similar synthetic routes, where the benzyl group can be selectively removed via hydrogenolysis after key transformations are complete. This orthogonal protection strategy enables more efficient synthesis of complex antifungal agents or the exploration of novel triazole derivatives with modified N-substitution patterns. The compound's commercial availability at 95-98% purity supports its use in multi-step organic synthesis.

Application
Selection Property
Validation Focus
Antimicrobial scaffold SAR
Dual-substitution piperazine with moderate activity profile
MIC endpoint review against Gram-positive and Gram-negative panels
Derivatization reagent probe
Nitrophenyl chromophore for red-shifted UV detection
HPLC-UV method specificity and matrix interference evaluation
MCH1R modulator exploration
1-Benzyl-4-aryl piperazine pharmacophore
Receptor binding and functional assay profiling
Triazole antifungal intermediate
Orthogonal benzyl protection strategy
Hydrogenolysis efficiency and downstream coupling compatibility

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